Armentomycin

Fermentation Antibiotic Production Streptomyces

Research on Gram-negative pathogens is often confounded by broad-spectrum antibiotics that suppress Gram-positive flora. Armentomycin (CAS 10139-00-1)-a chlorinated, nonprotein amino acid from Streptomyces armentosus-solves this with a narrow Gram-negative profile. • Selective Gram-negative action for precise susceptibility testing and microbial ecology studies. • Unique γ-dichloro L-amino acid scaffold for halogenase enzymology and metabolic pathway research. • Available as enantiomerically pure L-armentomycin; serves as a chiral HPLC standard for method development.

Molecular Formula C4H7Cl2NO2
Molecular Weight 172.01 g/mol
CAS No. 10139-00-1
Cat. No. B1667599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArmentomycin
CAS10139-00-1
SynonymsArmentomycin;  Antibiotic U 10923;  U-10923;  U 10923;  U10923; 
Molecular FormulaC4H7Cl2NO2
Molecular Weight172.01 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)C(Cl)Cl
InChIInChI=1S/C4H7Cl2NO2/c5-3(6)1-2(7)4(8)9/h2-3H,1,7H2,(H,8,9)/t2-/m0/s1
InChIKeyDGJTWBMINQYSMS-REOHCLBHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Armentomycin: Chlorinated L-Amino Acid Antibiotic


Armentomycin is a chlorinated nonprotein amino acid antibiotic produced by Streptomyces armentosus var. armentosus [1]. It is chemically defined as (2S)-2-amino-4,4-dichlorobutanoic acid, with a molecular formula of C₄H₇Cl₂NO₂ and a molecular weight of 172.01 g/mol [1]. The compound is distinguished by its dichloro substitution at the gamma-carbon of the L-amino acid backbone and exhibits antimicrobial activity primarily against Gram-negative bacteria [2]. Its characterization includes an optical rotation of [α]²⁵D = +6.7° in water and a pKa of 8.28 [1].

Gram-negative selective studies

Narrow-spectrum tool targeting Gram-negative bacteria with minimal Gram-positive off-target effects.

Chlorinated amino acid probe

Unique gamma-dichloro L-amino acid backbone for halogenase and amino acid metabolism research.

Stereochemical control

Optically pure L-isomer available; supports enantiomer-specific assay and chiral reference work.

Why Generics Cannot Replace Armentomycin


Armentomycin's differentiation from broad-spectrum or Gram-positive antibiotics lies in its narrow, Gram-negative activity profile and its unique chlorinated amino acid structure, which is not found in common antibiotic classes like beta-lactams, aminoglycosides, or macrolides . This structural specificity, particularly the gamma-dichloro substitution on an L-amino acid backbone, likely dictates a distinct mechanism of action—possibly involving inhibition of cell wall synthesis in a manner analogous to, but not identical to, penicillin [1]. Furthermore, its production is tightly regulated by specific nutrient conditions, such as a requirement for chloride ions and lysine, which is not a universal feature of antibiotic biosynthesis [1]. These factors make Armentomycin a non-interchangeable, specialized tool for studying specific bacterial targets or metabolic pathways, where a generic, broad-spectrum antibiotic would be unsuitable due to off-target effects.

Broad-spectrum antibiotics

Agents like ampicillin target both Gram-positive and Gram-negative bacteria, disrupting selective-pressure study designs.

Alternative antibiotic classes

Aminoglycosides (e.g., streptomycin) act via ribosomal inhibition; their mechanism and spectrum may not match Armentomycin's cell-wall-related activity.

Racemic or D-isomer samples

The D-isomer lacks reported antibacterial activity; racemic mixtures may confound target-specific assays and enantiomeric purity requirements.

Armentomycin: Quantifiable Differentiation


Fermentation Yield vs. Streptomycin

Armentomycin is produced at optimal titers of 5–10 mM over an 8-day fermentation period by Streptomyces armentosus [1]. In contrast, the production of a typical aminoglycoside like streptomycin by Streptomyces griseus in industrial fermentation yields significantly higher titers, often exceeding 100 mM under optimized conditions [2]. This differential in yield highlights Armentomycin's unique metabolic and biosynthetic requirements, making it a more specialized and less commoditized compound for research.

Fermentation Yield
Cross-study comparable
5–10 mM (Armentomycin) vs >100 mM (Streptomycin)
≥10-fold lower yield informs procurement scale and targeted-study suitability.
Optimal in starch-lysine media with phosphate.
Fermentation Antibiotic Production Streptomyces

Acute Toxicity Compared to Tobramycin

Armentomycin demonstrates acute toxicity at a subcutaneous dose of 25 mg/kg in mice . This is in stark contrast to the aminoglycoside tobramycin, which has a subcutaneous LD₅₀ of 441 mg/kg in mice [1]. The approximately 17.6-fold difference in acute toxicity establishes Armentomycin as a considerably more toxic agent in this model, a critical factor for researchers selecting compounds for studies involving toxicity mechanisms, selection pressure, or where a high degree of toxicity is a desired endpoint.

Acute Toxicity (Mouse)
Cross-study comparable
Toxic at 25 mg/kg s.c. (Armentomycin) vs LD₅₀ 441 mg/kg (Tobramycin)
Supports toxicity mechanism research and stress-model design.
In vivo mouse model; ~17.6-fold dose difference.
Toxicology In Vivo Antibiotic Safety

Gram-Negative Specificity vs. Ampicillin

Armentomycin primarily inhibits the growth of Gram-negative bacteria [1]. This is a distinct contrast to the broad-spectrum beta-lactam antibiotic ampicillin, which is active against both Gram-positive and Gram-negative organisms. While ampicillin's minimum inhibitory concentration (MIC) against E. coli is typically 2–8 µg/mL, quantitative MIC data for Armentomycin against specific Gram-negative strains are not available in the primary literature, limiting a direct potency comparison [2]. However, its defined spectrum is a key differentiator from antibiotics with broad activity.

Antibacterial Spectrum
Class-level inference
Primarily Gram-negative (Armentomycin) vs Broad-spectrum (Ampicillin)
Narrower spectrum enables Gram-negative selective pressure without broad off-target effects.
Direct MIC data absent; spectrum based on patent/vendor description.
Antimicrobial Spectrum Gram-negative Antibiotic Selectivity

Enantiomeric Purity: L- vs. D-Isomer

Armentomycin is the L-isomer ((S)-2-amino-4,4-dichlorobutanoic acid), and its antibacterial activity is stereospecific . A facile, enantioselective synthesis using baker's yeast allows for the preparation of optically pure L-armentomycin, while the D-isomer can also be synthesized for comparative studies [1]. While specific activity data for the D-isomer are not quantified in the available literature, the general principle that the D-isomers of amino acid-based antibiotics are often inactive provides a strong class-level inference for the importance of enantiomeric purity.

Enantiomeric Activity
Class-level inference
L-isomer active; D-isomer activity unreported
Optically pure L-form required for reproducible bioassays; racemate may confound results.
Enantioselective synthesis via baker's yeast.
Stereochemistry Enantioselective Synthesis Antibiotic Purity

Armentomycin: Research & Industrial Applications


Gram-Negative Susceptibility Testing

Armentomycin's primary activity against Gram-negative bacteria makes it a valuable tool for creating selective media or for susceptibility testing in clinical and environmental microbiology labs, particularly when studying organisms like E. coli, Pseudomonas, or Klebsiella [1]. Its narrow spectrum minimizes off-target inhibition of Gram-positive flora, allowing for more precise ecological studies or diagnostic assays.

Antibiotic-Induced Cellular Toxicity Studies

With a demonstrated acute toxicity of 25 mg/kg in mice [1], Armentomycin is well-suited as a positive control or a model compound for investigating the mechanisms of antibiotic-induced toxicity, oxidative stress, and cellular damage. Researchers studying nephrotoxicity, ototoxicity, or mitochondrial dysfunction can leverage this known toxicity profile to calibrate assays and compare the effects of newer, potentially safer antibiotic candidates .

Biosynthetic Pathway Elucidation

Armentomycin's unique chlorinated amino acid structure and its production via specific fermentation conditions (e.g., requirement for chloride ions and lysine) make it an ideal substrate for studying novel enzymatic reactions, such as halogenases and amino acid metabolic pathways [1]. Its synthesis and degradation pathways can provide insights into microbial secondary metabolism and may inspire the engineering of new bioactive molecules.

Chiral Chromatography Reference Standard

The availability of both enantiomerically pure L-armentomycin and its D-isomer via baker's yeast synthesis [1] positions this compound as a useful standard for chiral separation method development and validation. It can be used to calibrate HPLC columns and ensure the stereochemical purity of other amino acid-based pharmaceuticals and research chemicals.

Application
Selection Property
Validation Focus
Gram-negative selective pressure studies
Narrow Gram-negative spectrum
Confirm minimal Gram-positive off-target effects in mixed cultures
Antibiotic-induced toxicity mechanism research
Known acute toxicity profile
Validate toxicity endpoints (e.g., oxidative stress, cell damage) at defined doses
Halogenase and amino acid pathway elucidation
Unique gamma-dichloro L-amino acid scaffold
Use as substrate to trace enzymatic chlorination and metabolism
Chiral reference standard for enantiomer separation
Optically pure L- and D-enantiomers available
Verify chiral HPLC method selectivity and retention behavior

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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